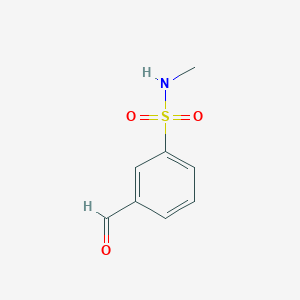

3-formyl-N-methylbenzenesulfonamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-formyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJQOJOROLRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formyl N Methylbenzenesulfonamide and Its Derivatives

Strategies for Functionalization and Derivatization at the Sulfonamide Nitrogen

N-Formylation Methodologies

The introduction of a formyl group at the nitrogen atom of sulfonamides is a key transformation. While the N-formylation of amines is common, its application to sulfonamides has been less explored until more recent developments.

A novel copper-catalyzed intermolecular N,N-alkyl formylation of arene sulfonamides has been developed, which notably proceeds without the need for an external acid, base, or oxidant. worktribe.com This method offers a significant advancement, providing moderate to good yields of N,N-alkyl formylated sulfonamides within a two-hour timeframe. worktribe.com The reaction utilizes a copper catalyst and triethyl orthoformate or trimethyl orthoformate as the formylating agent. worktribe.com Studies on the substrate scope revealed that sulfonamides with electron-donating substituents on the aromatic ring tend to produce slightly higher yields compared to those with electron-withdrawing groups. worktribe.com

Transition metal catalysts, in general, have been instrumental in developing N-formylation reactions for amines, using various C1 sources like formate, formaldehyde, and methanol. worktribe.comnih.gov For instance, an innovative manganese-pincer-ligand complex has been used for the formylation of primary amines with methanol. worktribe.comnih.gov While these methods are established for amines, their direct application to sulfonamides like 3-formyl-N-methylbenzenesulfonamide requires specific adaptation due to the different electronic nature of the sulfonamide nitrogen.

The table below summarizes various catalytic systems used for N-formylation, primarily focusing on amines, which lays the groundwork for methodologies applicable to sulfonamides.

| Catalyst System | Formylating Agent | Substrate | Key Features | Reference |

| Copper Catalyst | Triethyl/Trimethyl Orthoformate | Arene Sulfonamides | No acid/base/oxidant needed; 2-hour reaction time. | worktribe.com |

| Mn-PNP Pincer Complex | Methanol | Primary Amines | Innovative pre-catalyst system. | worktribe.comnih.gov |

| Ru Catalyst | Methanol | Amines | Allows for N-formylation and N,N-dimethylation. | worktribe.com |

| Nanogold | Methanol or Formalin | Amines | Aerobic oxidation conditions. | nih.gov |

| I₂ | Formic Acid | Amines | Solvent-free conditions; in situ generation of HI catalyst. | |

| ZnO | Formic Acid | Aromatic/Alkyl Amines | Solvent-free Lewis acid catalysis. |

Formation of N-Sulfonylamidines and Related Conjugates

N-sulfonylamidines are valuable structural motifs in medicinal chemistry and serve as important synthetic intermediates. Several strategies have been developed for their synthesis starting from sulfonamides and a formamide (B127407) source.

One effective method involves the direct condensation of a sulfonamide with a formamide, such as N,N-dimethylformamide (DMF). This reaction can be catalyzed by sodium iodide (NaI) with tert-butyl hydroperoxide (TBHP) as an oxidant. manchester.ac.uknih.gov This approach is noted for its high atom economy and avoidance of transition-metal catalysts. manchester.ac.uknih.gov Another approach uses N-bromosuccinimide (NBS) to mediate the reaction between sulfonamides and formamides, which proceeds efficiently for a variety of aryl- and heteroarylsulfonamides to yield N-sulfonylamidines in good yields (61-91%). libretexts.org

A mechanistically distinct approach involves the zinc triflate (Zn(OTf)₂) catalyzed interception of amide ylides with sulfonamides. smolecule.comresearchgate.net This represents a general method for the intermolecular condensation between sulfonamides and various amides, not limited to formamides. smolecule.comresearchgate.net The reaction is believed to proceed through a carbene intermediate. researchgate.net

Furthermore, N-sulfonylformamidines can be synthesized from sulfonamides and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govacs.org This condensation can be part of a one-pot sequence, for instance, starting from an N-acylsulfonamide which is first deacylated using a metal triflate catalyst before condensing with DMF-DMA. nih.govualberta.ca

The following table outlines several methodologies for the synthesis of N-sulfonylamidines.

| Reagents/Catalyst | Substrates | Product Type | Key Features | Reference(s) |

| NaI / TBHP | Sulfonamide, Formamide | N-Sulfonyl Formamidine | Metal-free, direct condensation. | manchester.ac.uknih.gov |

| NBS | Sulfonamide, Formamide | N-Sulfonylamidine | Good to excellent yields (61-91%). | libretexts.org |

| Zn(OTf)₂ | Sulfonamide, Amide, Diazoacetate | (E)-N-Sulfonylamidine | Interception of in situ generated amide ylides. | smolecule.comresearchgate.netrsc.org |

| Thionyl Chloride | Sulfonamide, Formamide | N-Sulfonylformamidine | Improved procedure under mild conditions. | |

| Metal Triflate, DMF-DMA | N-Acylsulfonamide | N-Sulfonylamidine | One-pot deacylation-condensation sequence. | nih.govualberta.ca |

Strategies for Functionalization and Derivatization on the Benzene (B151609) Ring

Electrophilic Aromatic Substitutions

The benzene ring of this compound is substituted with two electron-withdrawing groups (EWGs): the formyl group (-CHO) and the N-methylsulfonamide group (-SO₂NHCH₃). In electrophilic aromatic substitution (EAS) reactions, these groups deactivate the aromatic ring, making it less nucleophilic and thus less reactive than benzene. wikipedia.org

Both the formyl group and the sulfonic acid group (and by extension, the sulfonamide group) are classified as deactivating, meta-directing groups. wikipedia.orgmasterorganicchemistry.com This is because they withdraw electron density from the ring through both inductive and resonance effects, destabilizing the positively charged carbocation intermediate (the sigma complex or arenium ion) that is formed during the reaction. libretexts.org The destabilization is most pronounced when the electrophile attacks the ortho or para positions, as this places the positive charge on a carbon atom directly attached to the deactivating group. libretexts.org Attack at the meta position avoids this particularly unfavorable resonance structure, making it the least destabilized and therefore the favored pathway. libretexts.org

Given that this compound has substituents at positions 1 and 3, the potential sites for electrophilic attack are positions 2, 4, 5, and 6.

The formyl group at C3 directs incoming electrophiles to C5.

The N-methylsulfonamide group at C1 directs incoming electrophiles to C5.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position, which is meta to both existing substituents. The strong deactivating nature of both groups means that harsh reaction conditions would likely be required to achieve substitution.

C-H Activation and Alkylation Reactions

Direct functionalization of C-H bonds offers an atom-economical alternative to traditional cross-coupling reactions. However, C-H activation of electron-deficient arenes, such as those bearing formyl and sulfonamide groups, presents a significant challenge. worktribe.com

Strategies have been developed to overcome the low reactivity of such systems. One approach involves the use of transient directing groups. For benzaldehydes, an added amine can react in situ to form an imine, which then acts as a more effective directing group for a metal catalyst (e.g., Iridium) to achieve ortho-C-H borylation. acs.org Rhodium(III) catalysis has also been employed for the C-H alkylation of 2-aminobenzaldehyde (B1207257) derivatives, using the amino group to direct the functionalization. nih.gov

For arenes with electron-withdrawing groups, successful C-H activation often requires specific catalytic systems. Ruthenium(II) catalysts have been used for the ortho-functionalization of N-heteroaryl arenes at room temperature under visible light induction. manchester.ac.uk Palladium-catalyzed methods have also been explored for the direct C-H arylation of arenes bearing electron-withdrawing groups. aalto.fi The challenge often lies in controlling site-selectivity, as electronic effects dominate. nih.gov Nickel catalysts, valued for being more earth-abundant, have been successfully used for the C-H alkylation of benzamide (B126) derivatives and heteroaromatics, often relying on a directing group strategy. mdpi.com

Multicomponent Reaction (MCR) Approaches to Construct Complex Molecular Scaffolds

Incorporation into Indole-Based Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, which enhances efficiency and reduces waste. nih.gov The aldehyde functionality of this compound makes it a suitable component for such reactions.

A notable application is the synthesis of 3-aminoindoles and indolines. A copper-catalyzed three-component coupling reaction has been demonstrated using N-(2-formylphenyl)-4-methylbenzenesulfonamide, a close analog of the title compound. nih.gov In this reaction, the N-protected 2-aminobenzaldehyde derivative reacts with a secondary amine (e.g., piperidine) and a terminal alkyne. nih.gov The process involves the initial formation of a propargylamine (B41283) intermediate, which then undergoes a copper-catalyzed cyclization to form the indoline (B122111) core. nih.gov Subsequent treatment with a base can isomerize the indoline to the corresponding indole (B1671886) derivative in good to high yields. nih.gov This MCR provides a direct and efficient route to complex indole scaffolds from readily available sulfonamide-protected benzaldehydes. nih.gov

The use of indole aldehydes in other MCRs, such as the Groebke-Blackburn-Bienaymé reaction, can lead to a variety of fused and bridged polyheterocyclic systems through spontaneous domino processes following the initial multicomponent adduct formation. nih.gov

Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., Triazoles, Pyrimidines)

The formyl group in this compound serves as a versatile chemical handle for the synthesis of various heterocyclic derivatives through cyclization reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular scaffolds.

Triazoles

The direct cyclization of an aldehyde to a triazole ring is not a standard transformation. Instead, the synthesis of triazole derivatives from a sulfonamide core typically involves multi-step pathways where a precursor molecule, often an aryl azide (B81097), undergoes a cyclization reaction. For instance, sulfonamide derivatives containing an azide group can react with compounds possessing active methylene (B1212753) groups, such as β-dicarbonyl compounds, to form 1,2,3-triazole rings. tsijournals.comnih.gov

A common synthetic route starts with an amino-substituted benzenesulfonamide (B165840), which is converted to a diazonium salt and subsequently to an azide. tsijournals.com This azide intermediate is then reacted with a suitable partner to form the triazole ring. For example, the reaction of a sulfonamide-azide with acetylacetone (B45752) in the presence of sodium ethoxide under reflux yields an acetyl-substituted triazole. tsijournals.com Similarly, using ethyl acetoacetate (B1235776) as the reactant can produce a triazole-carboxylic acid derivative. tsijournals.com These methods highlight a reliable strategy for accessing sulfonamide-triazole hybrids. tsijournals.comscispace.com

Table 1: Synthesis of Sulfonamide-Triazole Derivatives

| Starting Sulfonamide Azide | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-azidophenyl)-4-methylbenzenesulfonamide | Acetylacetone | N-(4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide | 73 | tsijournals.com |

| N-(4-azidophenyl)-4-methylbenzenesulfonamide | Ethyl acetoacetate | 5-methyl-1-(4-(4-methylphenylsulfonamido)phenyl)-1H-1,2,3-triazole-4-carboxylic acid | 80 | tsijournals.com |

The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions involving an aldehyde. nih.gov The formyl group of this compound can participate in multicomponent reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) molecule to form a dihydropyrimidine. organic-chemistry.org

Synthesis of Azo and Chalcone (B49325) Conjugates

The electrophilic and reactive nature of the formyl group, combined with the structural features of the benzenesulfonamide scaffold, allows for the synthesis of conjugated molecules like azo dyes and chalcones.

Synthesis of Azo Conjugates

Azo conjugates containing a sulfonamide moiety are typically synthesized via the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. To incorporate the 3-formyl group, a common strategy involves using a formyl-substituted phenol, like salicylaldehyde (B1680747), as the coupling partner. tsijournals.comresearchgate.net

The synthesis begins with the diazotization of an amino-benzenesulfonamide derivative in the presence of a cold solution of sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This salt is then added slowly to a cold alkaline solution of the phenolic compound. tsijournals.com For example, coupling a diazonium salt with salicylaldehyde yields an azo compound that incorporates both the sulfonamide and a 3-formyl-4-hydroxyphenyl group. tsijournals.comresearchgate.net

Table 2: Synthesis of Azo-Sulfonamide Conjugates

| Diazonium Salt Precursor | Coupling Partner | Product Name | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Salicylaldehyde | N-(4-((3-formyl-4-hydroxyphenyl)diazenyl)phenyl)-4-methylbenzenesulfonamide | 65 | tsijournals.com |

| 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Salicylaldehyde | 3,4-dimethylisoxazol-5-yl-4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonamide | N/A | researchgate.net |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). nih.govchemrevlett.com To create chalcone-sulfonamide hybrids, this compound can serve as the aldehyde component, reacting with a substituted acetophenone.

The general procedure involves stirring a mixture of the aldehyde and acetophenone in a solvent like ethanol, followed by the dropwise addition of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide solution. nih.govmdpi.com The reaction is typically stirred for several hours at room temperature or slightly elevated temperatures to yield the α,β-unsaturated ketone, which is the chalcone core. nih.gov This methodology has been successfully applied to produce a wide array of chalcone-sulfonamide derivatives. mdpi.com

Table 3: General Scheme for Chalcone-Sulfonamide Synthesis

| Aldehyde Component | Ketone Component | General Product Structure | Catalyst | Reference |

|---|---|---|---|---|

| This compound | Substituted Acetophenone | 3-((E)-3-(Aryl)-3-oxoprop-1-en-1-yl)-N-methylbenzenesulfonamide | KOH or NaOH | nih.gov, mdpi.com |

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Investigations

Studies on Reaction Pathways and Intermediates

The chemical transformations of 3-formyl-N-methylbenzenesulfonamide proceed through various pathways, largely dictated by the nature of the reagents and reaction conditions. The formyl group is a primary site of reactivity, readily undergoing nucleophilic addition.

Key Reaction Pathways:

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH₂OH) with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: As a key building block, the formyl group is frequently employed in condensation reactions with amines or other nucleophiles to construct more complex heterocyclic structures.

Vilsmeier-Haack Formylation: The synthesis of this compound often involves the formylation of N-methylbenzenesulfonamide via the Vilsmeier-Haack reaction, which proceeds through a reactive iminium intermediate generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

In most reactions involving the carbonyl carbon, a tetrahedral intermediate is formed upon nucleophilic attack. The stability and subsequent reaction of this intermediate determine the final product. For example, in the formation of an imine with a primary amine, the tetrahedral carbinolamine intermediate eliminates water to yield the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are crucial for the validation of these intermediates and final structures.

Elucidation of Proton Transfer Mechanisms

Proton transfer is a fundamental step in many reactions involving this compound, particularly in acid- or base-catalyzed processes. For instance, in acid-catalyzed reactions at the formyl group, such as acetal (B89532) or imine formation, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack. The subsequent elimination of water from the resulting tetrahedral intermediate is also typically facilitated by proton transfer steps.

While the general principles of proton transfer are well-understood for these reaction classes, specific mechanistic studies focused solely on elucidating proton transfer pathways for this compound are not extensively documented in the scientific literature. The mechanisms are often inferred from studies of analogous aldehydes and sulfonamides.

Investigations into Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) Bond Activation

The direct functionalization of C-H bonds and the strategic formation of C-C bonds are hallmarks of modern synthetic chemistry. While the field of C-H activation is vast, specific studies detailing the direct C-H activation of the aromatic ring of this compound are not widely reported.

However, the compound serves as a valuable substrate for C-C bond formation. Its aldehyde group provides a reliable electrophilic handle for reactions with various nucleophiles. For example, it has been listed as a reactant in the synthesis of pyrazolo[4,3-d]pyrimidines, which are investigated as kinase inhibitors. googleapis.com In these syntheses, the formyl group participates in reactions that ultimately form new carbon-carbon bonds, incorporating the benzenesulfonamide (B165840) scaffold into a larger, more complex molecule. googleapis.com The precise mechanisms, particularly regarding any catalytic C-H activation steps in these complex multi-step syntheses, depend on the specific reaction partners and catalysts employed.

Analysis of Addition-Elimination Processes

Addition-elimination reactions are central to the chemistry of the formyl group in this compound. The process typically involves two discrete steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate collapses, reforming the π-bond and expelling a leaving group.

In the case of reactions at the aldehyde, the "leaving group" is often generated in a subsequent step. For example, in the formation of an imine with a primary amine, the initial addition forms a carbinolamine intermediate. This intermediate is then protonated, and a molecule of water is eliminated to give the final imine. The sulfonamide group can also potentially participate in nucleophilic substitution reactions, though this typically requires harsh conditions or specific activation, as the amine is a poor leaving group.

Mechanistic Probes: Deuterium (B1214612) Exchange Experiments

Hydrogen-deuterium (H/D) exchange is a powerful technique used to probe reaction mechanisms and study the dynamics of molecules in solution. By replacing hydrogen atoms with deuterium, chemists can track the movement of protons, identify reactive sites, and gain insight into transition states. This is often accomplished using mass spectrometry (HDX-MS) or NMR spectroscopy.

Despite its utility, a review of the available scientific literature indicates that specific studies employing deuterium exchange experiments to investigate the reaction mechanisms of this compound have not been a major focus of research. Such experiments could, for example, be used to clarify the details of proton transfer in acid-catalyzed condensation reactions or to study the acidity of the N-H proton in related primary sulfonamides.

Influence of Steric and Electronic Effects of Substituents on Reactivity and Selectivity

The reactivity of the formyl group in this compound is significantly modulated by electronic and steric factors. The inherent properties of the existing substituents and the potential effects of additional groups on the aromatic ring are critical in determining reaction outcomes.

Electronic Effects:

The formyl group (–CHO) and the N-methylsulfonamide group (–SO₂NHCH₃) are both strongly electron-withdrawing. Their presence deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates the formyl group's carbon for nucleophilic attack by lowering the energy of the LUMO.

The meta-positioning of these groups means their electron-withdrawing effects are additive, making the aldehyde carbon highly electrophilic.

Introducing further substituents on the ring would alter this electronic landscape. An electron-donating group (e.g., –OCH₃) in the para-position (position 5) would increase electron density and could slightly decrease the reactivity of the aldehyde. Conversely, an additional electron-withdrawing group (e.g., –NO₂) would further enhance the aldehyde's electrophilicity.

Steric Effects:

The reactivity of the formyl group is sensitive to steric hindrance from adjacent (ortho) substituents. Substituents at positions 2 or 4 of the benzene ring can physically block the approach of a nucleophile to the aldehyde carbon, slowing down the reaction rate.

The following table summarizes the predicted influence of hypothetical substituents on the reactivity of the formyl group.

| Substituent Position | Substituent Type | Electronic Effect | Steric Effect | Predicted Effect on Aldehyde Reactivity |

| 2 or 4 | Bulky Alkyl (e.g., -C(CH₃)₃) | Weakly Donating | High | Decrease (due to steric hindrance) |

| 2 or 4 | Halogen (e.g., -Cl, -Br) | Inductively Withdrawing | Moderate | Increase (electronically), Decrease (sterically) |

| 5 | Donating (e.g., -OCH₃) | Strongly Donating | Low | Decrease (due to electronic donation) |

| 5 | Withdrawing (e.g., -NO₂) | Strongly Withdrawing | Low | Increase (due to electronic withdrawal) |

Structure-Reactivity Relationships and Reaction Kinetics

The relationship between the structure of this compound and its reactivity is primarily governed by the electrophilicity of the formyl carbon. The powerful electron-withdrawing nature of both the aldehyde and the meta-sulfonamide group dictates its reaction profile, favoring nucleophilic additions at the carbonyl.

Quantitative kinetic studies, such as the determination of rate constants for reactions of this compound, are not widely published. However, general principles allow for qualitative predictions. The rate of reaction with a given nucleophile is expected to be faster than that of benzaldehyde (B42025) due to the additional electron-withdrawing sulfonamide group. It would be significantly faster than for aldehydes with electron-donating groups on the ring (e.g., p-anisaldehyde).

Kinetic analyses of its reactions, for instance, in Schiff base formation, could be monitored using techniques like UV-Vis spectroscopy by observing the appearance of the conjugated imine product. Such studies would likely confirm that the reaction follows second-order kinetics, being first-order in both the aldehyde and the nucleophile, and would be sensitive to the steric and electronic factors discussed previously.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For 3-formyl-N-methylbenzenesulfonamide, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

A patent document reports the ¹H NMR data for this compound in a DMSO-d₆ solvent. google.com The spectrum shows a singlet at 10.10 ppm, which is characteristic of the aldehydic proton (CHO). google.com The aromatic protons appear in the range of 8.07-8.26 ppm. Specifically, a singlet is observed at 8.26 ppm for one aromatic proton, a doublet at 8.18 ppm with a coupling constant (J) of 7.6 Hz for another, and a doublet at 8.07 ppm. google.com The presence of these signals and their multiplicities confirm the substitution pattern on the benzene (B151609) ring.

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 10.10 | s | - | CHO |

| 8.26 | s | - | Ar-H |

| 8.18 | d | 7.6 | Ar-H |

| 8.07 | d | - | Ar-H |

| Note: 's' denotes a singlet and 'd' denotes a doublet. Ar-H refers to aromatic protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the formyl (aldehyde) and sulfonamide groups.

Based on data for analogous compounds, the formyl C=O stretching vibration is expected to appear around 1700 cm⁻¹. The sulfonamide group (SO₂NH) typically exhibits two characteristic stretching vibrations for the S=O bonds: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Formyl (C=O) | Stretching | ~1700 |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1350 |

| Sulfonamide (S=O) | Symmetric Stretching | ~1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. While specific HRMS data for this compound was not found in the provided search results, this technique would be essential for confirming its molecular formula, C₈H₉NO₃S. The calculated exact mass for this formula would be compared to the experimentally determined value.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This technique allows for the measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous structural determination. uol.de

Although a specific single-crystal X-ray diffraction study for this compound was not identified in the search, such an analysis would provide invaluable information. It would confirm the planar structure of the benzene ring, the geometry of the formyl and N-methylbenzenesulfonamide substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Analysis of Molecular Geometry and Conformation

Computational modeling and experimental data from analogous structures suggest that the molecule is not entirely planar. The spatial arrangement is dictated by the rotational freedom around the S-N and S-C bonds, as well as the C-C bond connecting the formyl group to the benzene ring. The conformation of the molecule is a critical determinant of its crystal packing and biological activity. Studies on similar sulfonamides have revealed the presence of both syn and anti conformations with respect to the N-H bond and adjacent functional groups, influencing the formation of intramolecular and intermolecular hydrogen bonds.

Determination of Dihedral Angles and Bond Parameters

The three-dimensional structure of sulfonamides is further defined by the dihedral angles between the planes of the aromatic rings and the sulfonamide group. In crystal structures of analogous compounds, these dihedral angles can vary significantly. For instance, in derivatives of N-(formylphenyl)benzenesulfonamide, the dihedral angles between the sulfonyl-bound benzene ring and the formyl-substituted phenyl ring can range from approximately 37° to over 80°. rsc.orgnih.govacs.org These variations highlight the conformational flexibility of these molecules.

Table 1: Selected Bond Parameters in Analogs of this compound

| Parameter | Typical Value (in Analogs) |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| O-S-O Bond Angle | ~119-120° |

| C-S-N Bond Angle | ~107° |

Note: The data presented in this table is based on crystallographic studies of structurally related sulfonamide compounds.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. The sulfonamide group, with its N-H proton donor and sulfonyl oxygen atoms as proton acceptors, is a key participant in these interactions.

In the crystal structures of related compounds, N-H···O hydrogen bonds are a common motif, often leading to the formation of dimers or chains. rsc.org For example, molecules can be linked by pairs of N-H···O hydrogen bonds to form centrosymmetric dimers, characterized by an R²₂(8) graph-set motif.

Beyond classical hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions also contribute to the stability of the crystal lattice. The formyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. In some structures, C-H···O interactions involving the formyl group have been observed to link molecules into two-dimensional networks. rsc.org The aromatic rings can participate in π-π stacking interactions, with centroid-centroid distances typically in the range of 3.8 to 4.0 Å, further stabilizing the crystal packing.

Table 2: Common Intermolecular Interactions in Analogs of this compound

| Interaction Type | Description |

| N-H···O Hydrogen Bonds | Formation of dimers and chains, often involving the sulfonamide group. |

| C-H···O Hydrogen Bonds | Involving various C-H donors and oxygen acceptors, including the formyl oxygen. |

| π-π Stacking | Interactions between aromatic rings contributing to crystal lattice stability. |

Note: The interactions listed are based on observations from the crystal structures of analogous sulfonamide compounds.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Analysis

Electron Localized Functions (ELF) and Localized Orbital Locators (LOL) for Chemical Bonding Analysis:There is a lack of research applying ELF and LOL techniques to analyze the nature of chemical bonds within the 3-formyl-N-methylbenzenesulfonamide molecule.

The absence of this specific computational research means that a detailed, evidence-based article on the theoretical and computational chemistry of this compound cannot be constructed at this time. Further scholarly research would be required to generate the data necessary to fulfill the requested article structure.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. nih.govtandfonline.comchemrxiv.org This technique analyzes the electron density (ρ) and its gradient (∇ρ) to reveal weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for understanding molecular conformation, crystal packing, and interactions with biological targets. researchgate.netdergipark.org.tr The analysis generates 3D isosurfaces or 2D scatter plots where different types of interactions are distinguished by color codes: blue typically indicates strong attractive interactions like hydrogen bonds, green signifies weak van der Waals interactions, and red denotes repulsive interactions (steric clashes). researchgate.net

For this compound, a detailed RDG analysis would provide significant insights into its intramolecular and intermolecular interactions. Based on its structure, one could anticipate several key non-covalent interactions:

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond could exist between the hydrogen atom on the sulfonamide nitrogen and the oxygen atom of the formyl group, influencing the molecule's preferred conformation.

Intermolecular Interactions: In a condensed phase or when interacting with other molecules, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). The formyl group's oxygen atom can also act as a hydrogen bond acceptor.

Van der Waals Forces: The benzene (B151609) ring can participate in π-π stacking and other dispersion interactions, which would be visualized as green surfaces in an RDG plot.

While RDG analysis is a well-established method for studying such interactions in similar sulfonamide-containing molecules, specific published studies applying RDG analysis to this compound have not been identified in the surveyed literature. nih.govtandfonline.com Such an analysis would be a valuable future research direction to fully characterize its non-covalent interaction profile.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT), is a standard tool for predicting the spectroscopic properties of molecules. sumitomo-chem.co.jpresearchgate.net These predictions are invaluable for confirming molecular structures and assigning spectral features observed in experimental data. Methods like DFT at the B3LYP functional level are commonly used for geometry optimization and frequency calculations (IR spectra), while the Gauge-Independent Atomic Orbital (GIAO) method is employed for predicting NMR chemical shifts. researchgate.netd-nb.inforesearchgate.net

For this compound, computational methods can predict its ¹H NMR, ¹³C NMR, and IR spectra. These theoretical spectra can then be compared with experimental results to validate the synthesized structure.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

| Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |

| CHO | 10.10 (s, 1H) | Value would be calculated |

| Ar-H | 8.26 (s, 1H) | Value would be calculated |

| Ar-H | 8.18 (d, J=7.6 Hz, 1H) | Value would be calculated |

| Ar-H | 8.07 (d, J=7.6 Hz, 1H) | Value would be calculated |

| NH | Not explicitly reported | Value would be calculated |

| N-CH₃ | Not explicitly reported | Value would be calculated |

| Experimental data sourced from patent literature. Predicted values are illustrative of what a DFT/GIAO calculation would provide. |

A theoretical IR spectrum would show characteristic vibrational frequencies. Key predicted peaks would include the C=O stretch of the formyl group (typically around 1700 cm⁻¹), the asymmetric and symmetric stretches of the S=O bonds in the sulfonamide group (around 1350 cm⁻¹ and 1150 cm⁻¹), the N-H stretch, and various C-H and C-C stretches of the aromatic ring. Comparing the calculated vibrational frequencies with an experimental FT-IR spectrum allows for a detailed assignment of each band. researchgate.net While the methodology is well-established, specific studies correlating the full experimental and computational spectra for this compound are not prevalent in the reviewed literature.

Computational Mechanistic Investigations and Transition State Characterization

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The characterization of a transition state—an energy maximum along the reaction coordinate—and the calculation of the activation energy (the energy barrier from reactant to transition state) are fundamental to understanding reaction kinetics and feasibility. sumitomo-chem.co.jp

For this compound, computational mechanistic studies could explore several key reactions:

Synthesis: The mechanism of its formation, for example, via the Vilsmeier-Haack formylation of N-methylbenzenesulfonamide, could be investigated. This would involve modeling the interaction with the Vilsmeier reagent (formed from DMF and POCl₃) and characterizing the transition state for the electrophilic aromatic substitution.

Reactivity: The mechanisms of subsequent reactions, such as the oxidation of the formyl group to a carboxylic acid or its reduction to a hydroxymethyl group, can be computationally modeled. Such studies would reveal the step-by-step pathway, identify any intermediates, and calculate the activation energies for each step, providing a deeper understanding of the compound's chemical behavior.

These investigations typically employ DFT methods to locate stationary points on the potential energy surface. Frequency calculations are then used to confirm that reactants and products are energy minima (having no imaginary frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency). Although these computational approaches are powerful for mechanistic analysis, detailed published studies focusing on the transition state characterization for reactions involving this compound were not found in the surveyed scientific literature.

Role and Applications of 3 Formyl N Methylbenzenesulfonamide As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The presence of an electrophilic aldehyde group and a directing N-methylbenzenesulfonamide group on the same aromatic ring allows 3-formyl-N-methylbenzenesulfonamide to participate in a variety of cyclization and condensation reactions to form a diverse range of heterocyclic systems. The aldehyde functionality serves as a key handle for introducing structural complexity.

One notable application is in the synthesis of pyrazolo[4,3-d]pyrimidines. googleapis.com These fused heterocyclic systems are of significant interest in medicinal chemistry due to their potential as kinase inhibitors. In a documented synthetic route, this compound is utilized as a key reactant. The synthesis involves the condensation of the aldehyde with a suitable hydrazine (B178648) derivative to form a hydrazone, which then undergoes a cyclization reaction to construct the pyrazole (B372694) ring. Subsequent reactions lead to the formation of the fused pyrimidine (B1678525) ring, ultimately yielding the desired pyrazolo[4,3-d]pyrimidine scaffold. googleapis.com

The reactivity of the formyl group is not limited to reactions with hydrazines. It can readily undergo condensation with a variety of nucleophiles, including amines, active methylene (B1212753) compounds, and enamines, to generate a plethora of heterocyclic structures. For instance, reactions with amidines or guanidines can lead to the formation of pyrimidine derivatives, while condensation with β-ketoesters followed by cyclization can yield dihydropyridines. The sulfonamide group can also influence the reactivity and regioselectivity of these transformations, and it often plays a crucial role in the biological activity of the final products.

Scaffold for Chemical Libraries and Molecular Diversification Strategies

In the fields of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is paramount. This compound serves as an excellent scaffold for such endeavors due to its two distinct points of chemical modification.

The concept of a "scaffold" in combinatorial chemistry refers to a core molecular framework upon which a variety of substituents can be systematically introduced. The aldehyde group of this compound can be reacted with a diverse set of building blocks, such as amines, alcohols, or organometallic reagents, through reactions like reductive amination, Wittig reactions, or Grignard additions. Simultaneously or sequentially, the sulfonamide nitrogen can be functionalized, for example, through N-alkylation or N-arylation, although this is less common than reactions at the aldehyde.

This dual reactivity allows for the rapid generation of a large library of analogues from a single, readily available starting material. By employing a collection of diverse reactants for each functional group, a matrix of products with varied steric and electronic properties can be synthesized. This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and identifying molecules with desired biological activities or material properties.

| Reaction Type at Formyl Group | Potential Building Blocks | Resulting Functional Group |

| Reductive Amination | Primary & Secondary Amines | Substituted Amines |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Grignard Addition | Grignard Reagents | Secondary Alcohols |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes |

Key Intermediate in the Total Synthesis of Complex Organic Molecules

While the term "total synthesis" is often associated with the complete laboratory synthesis of complex natural products, the principles of strategic bond formation and the use of key intermediates are also central to the synthesis of complex, non-natural bioactive molecules. This compound has been identified as a crucial intermediate in the synthesis of such complex molecules, particularly in the development of novel therapeutic agents.

A significant example is its use in the synthesis of potent and selective kinase inhibitors. googleapis.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecules that can specifically inhibit the activity of certain kinases is a major focus of modern drug discovery.

In the synthesis of a series of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors, this compound serves as a pivotal starting material. googleapis.com The synthetic strategy leverages the reactivity of the formyl group to build the core heterocyclic scaffold of the inhibitor. The N-methylbenzenesulfonamide moiety, while not always directly participating in the cyclization, is an integral part of the final molecule, often contributing to the binding affinity and selectivity of the inhibitor for its target kinase. The modular nature of the synthesis, starting from this key intermediate, allows for the systematic modification of different parts of the molecule to optimize its pharmacological properties.

Applications in Radiochemistry and Isotopic Labeling (e.g., ¹¹C/¹²C Chemistry)

Isotopically labeled compounds are indispensable tools in various scientific disciplines, including mechanistic studies, metabolic profiling, and in vivo imaging techniques such as Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C), into a bioactive molecule allows for the non-invasive visualization and quantification of biological processes at the molecular level.

The structural features of this compound and its derivatives make them amenable to isotopic labeling. Specifically, the development of methods for the ¹¹C-labeling of sulfonamides has opened up avenues for the use of these compounds as PET radiotracers. While direct ¹¹C-labeling of this compound itself has not been extensively reported, general methodologies for the ¹¹C-methylation of sulfonamides are applicable.

More directly, the formyl group provides a reactive site for introducing isotopic labels. For instance, reduction of the aldehyde with a labeled reducing agent, such as sodium borodeuteride (NaBD₄), would introduce a deuterium (B1214612) label. While not a radioisotope, this can be valuable for mechanistic studies.

Of greater significance in the context of PET is the potential for ¹¹C-labeling. The aldehyde can be converted to other functional groups that are more readily labeled with ¹¹C-containing reagents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. For example, conversion of the aldehyde to a primary amine via reductive amination with ammonia (B1221849) would provide a site for subsequent ¹¹C-methylation. While specific research on the ¹¹C-labeling of this compound is limited, the established principles of radiochemistry suggest its potential as a precursor for the synthesis of ¹¹C-labeled PET probes, particularly for targeting enzymes or receptors where the sulfonamide moiety is a key pharmacophore.

| Isotope | Labeling Method | Potential Labeled Position | Application |

| ²H (Deuterium) | Reduction with NaBD₄ | Benzylic position (from formyl) | Mechanistic studies, Mass spectrometry internal standard |

| ¹¹C | N-methylation of a derived amine with [¹¹C]CH₃I | Amine nitrogen | Positron Emission Tomography (PET) imaging |

| ¹⁸O | H₂¹⁸O exchange with the formyl group | Carbonyl oxygen | Mechanistic studies |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-formyl-N-methylbenzenesulfonamide, and how are intermediates validated?

- Answer: Synthesis typically involves sulfonylation of N-methylaniline derivatives followed by formylation. Key steps include:

- Controlled conditions : Use inert atmospheres (e.g., nitrogen) and precise temperatures (e.g., 0–5°C during sulfonylation) to avoid side reactions like oxidation or hydrolysis .

- Intermediate characterization : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) to confirm functional groups (e.g., sulfonamide C–S bond at ~70 ppm in C NMR) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Answer: A multi-technique approach is essential:

- NMR spectroscopy : Identify aldehyde protons (~9–10 ppm in H NMR) and sulfonamide sulfur environments.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, validating bond lengths (e.g., S–N ~1.63 Å) and angles .

- Infrared (IR) spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1720 cm) and sulfonamide S=O vibrations (~1150–1350 cm) .

Q. What are common chemical reactions involving this compound, and how are they optimized?

- Answer: The aldehyde and sulfonamide groups drive reactivity:

- Nucleophilic additions : React with amines/hydrazines to form Schiff bases; optimize using polar aprotic solvents (e.g., DMF) and catalytic acetic acid .

- Reductive amination : Use NaBH or cyanoborohydride in methanol, monitoring by Thin-Layer Chromatography (TLC) .

- Side reactions : Minimize aldehyde oxidation by avoiding strong oxidizing agents .

Advanced Research Questions

Q. How can mechanistic studies elucidate reaction pathways for derivatives of this compound?

- Answer:

- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants for reactions (e.g., Schiff base formation). Monitor via UV-Vis spectroscopy at λ ~300–400 nm .

- Isotopic labeling : Introduce O in the aldehyde group to track oxygen transfer during oxidation .

- Computational modeling : Apply Density Functional Theory (DFT) to simulate transition states and activation energies (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. How do substituents on the benzene ring influence the compound’s reactivity and physical properties?

- Answer:

- Electronic effects : Meta-substituted electron-withdrawing groups (e.g., –NO) decrease aldehyde reactivity, while para-methoxy groups enhance solubility .

- Steric effects : Ortho-substituents hinder nucleophilic attacks; quantify via Hammett plots .

- Example data : Compare melting points (e.g., 3-formyl vs. 3-nitro derivatives) and logP values to assess hydrophobicity .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Answer:

- Cross-validation : Pair NMR data with X-ray results to confirm bond geometries. For example, a crystallographic S–N distance of 1.63 Å should align with C NMR shifts .

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature studies .

- Data repositories : Cross-check against Cambridge Structural Database (CSD) entries for similar sulfonamides .

Q. What strategies optimize reaction yields for complex derivatives of this compound?

- Answer:

- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents for solubility and transition-state stabilization .

- Catalyst selection : Use Lewis acids (e.g., ZnCl) for Friedel-Crafts alkylation, achieving >70% yields .

- Workflow example :

| Step | Condition | Yield Improvement |

|---|---|---|

| Formylation | Acetic anhydride, 0°C | 85% → 92% (by GC-MS) |

| Purification | Silica gel chromatography (EtOAc/hexane) | Purity >99% (HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。